

A Technical Guide to the Homologs of the BRAF Serine/Threonine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

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Note to the Reader: The initial topic requested was "Homologs of **RA-V** in different species." A comprehensive search of scientific literature and biological databases did not yield information on a protein or gene named "**RA-V**." To fulfill the detailed requirements of the request for an indepth technical guide for researchers, we have substituted "**RA-V**" with "BRAF," a highly relevant and well-characterized protein kinase that is a subject of intense research and drug development.

Introduction to BRAF

The B-Raf proto-oncogene, serine/threonine kinase (BRAF), is a critical protein in cellular signaling.[1] Encoded by the BRAF gene on human chromosome 7, this 766-amino acid protein is a member of the RAF kinase family.[2][3] BRAF plays a central role in the RAS/MAPK (mitogen-activated protein kinase) signaling pathway, a cascade that transduces signals from the cell surface to the nucleus to regulate fundamental cellular processes.[1][4] These processes include cell growth, proliferation, differentiation, and survival.[3]

Given its function as a key signaling node, the BRAF protein is a tightly regulated enzyme. In its inactive state, the kinase is held in an autoinhibited conformation.[2] Upon activation of cell surface receptors, the small GTPase RAS becomes activated and recruits BRAF to the cell membrane, leading to a series of conformational changes that activate BRAF's kinase function. [2] Activated BRAF then phosphorylates and activates its downstream targets, MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[5]



The clinical significance of BRAF was highlighted in 2002 when mutations in the BRAF gene were identified as drivers in a significant portion of human cancers.[6] The most common of these is a single point mutation substituting valine with glutamic acid at codon 600 (V600E), which accounts for approximately 90% of BRAF mutations in cancers.[7] This mutation mimics phosphorylation, locking the BRAF protein in a constitutively active state and leading to uncontrolled cell proliferation.[8] Consequently, BRAF is a major therapeutic target, and several inhibitors have been developed to treat BRAF-mutant cancers, particularly malignant melanoma.[6] The study of BRAF homologs across different species is vital for understanding its fundamental biological roles and for developing preclinical models for drug discovery.

Homologs of BRAF in Model Organisms

Homologous genes, which include orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome), provide invaluable insights into protein function and evolution.[9][10] The BRAF gene is highly conserved across vertebrates, and orthologs are found in many common model organisms. Analyzing these orthologs helps elucidate the conserved and divergent functions of the BRAF protein and the MAPK pathway.

Quantitative Analysis of BRAF Orthologs

The table below summarizes the sequence conservation of BRAF orthologs from key model organisms relative to the human BRAF protein (UniProt ID: P15056). Sequence identity refers to the percentage of identical amino acids, while similarity includes both identical and biochemically similar amino acids.



Species Name	Common Name	Gene Symbol	UniProt ID	Length (AA)	% Identity vs. Human	% Similarity vs. Human
Homo sapiens	Human	BRAF	P15056	766	100%	100%
Mus musculus	Mouse	Braf	P28028	751	93.5%	96.1%
Danio rerio	Zebrafish	braf	Q1LYG2	817	71.2%	83.0%
Xenopus laevis	African Clawed Frog	braf.L	Q767H5	790	78.9%	88.5%
Drosophila melanogas ter	Fruit Fly	Raf	P11346	739	43.1%	61.8%

Note: Sequence identity and similarity were calculated based on global pairwise alignments with the human BRAF protein.

The BRAF Signaling Pathway

BRAF is a central component of the RAS-RAF-MEK-ERK signaling pathway, often referred to as the MAPK/ERK cascade.[4] This pathway is a cornerstone of signal transduction, converting extracellular stimuli into intracellular responses.

The canonical activation sequence is as follows:

- Upstream Activation: Growth factors bind to Receptor Tyrosine Kinases (RTKs) on the cell surface, causing receptor dimerization and autophosphorylation.
- RAS Activation: Adaptor proteins (e.g., GRB2) and Guanine Nucleotide Exchange Factors
 (e.g., SOS) are recruited to the activated RTK, where they catalyze the exchange of GDP for
 GTP on the small G-protein RAS, switching it to its active state.

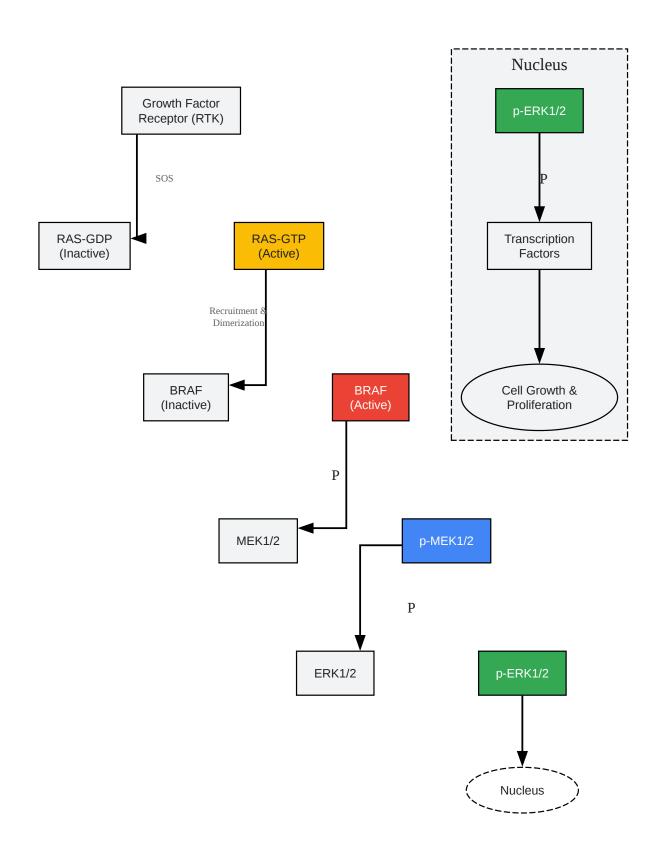
Foundational & Exploratory





- RAF Recruitment and Activation: GTP-bound RAS recruits RAF kinases, including BRAF, to
 the plasma membrane.[2] This recruitment, along with dimerization (either as a homodimer
 or a heterodimer with other RAF family members like CRAF), relieves BRAF's autoinhibition
 and activates its kinase domain.[3]
- Downstream Cascade: Activated BRAF phosphorylates the dual-specificity kinases MEK1 and MEK2 on serine residues.
- ERK Activation: Activated MEK then phosphorylates the MAP kinases ERK1 and ERK2 on threonine and tyrosine residues.
- Nuclear Translocation and Gene Expression: Phosphorylated ERK (pERK) translocates to the nucleus, where it phosphorylates and activates a multitude of transcription factors (e.g., FOS, JUN, MYC), leading to changes in gene expression that drive cell proliferation and survival.[2]





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Caption: The canonical RAS-BRAF-MEK-ERK signaling pathway.



Experimental Protocols

Studying BRAF and its homologs often involves assessing the activation state of the MAPK pathway and measuring the kinase's enzymatic activity directly. The following sections detail common protocols for these analyses.

Protocol: Immunoblotting for Pathway Activation

Western blotting is a standard technique to determine the relative abundance of specific proteins and their post-translational modifications, such as phosphorylation.[11] To assess BRAF pathway activation, researchers typically measure the phosphorylation of its downstream targets, MEK and ERK. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

Objective: To quantify the levels of phosphorylated ERK (p-ERK) and total ERK in cell or tissue lysates as a readout for BRAF pathway activity.

Methodology:

- Lysate Preparation:
 - Culture cells to the desired confluency and apply experimental treatment (e.g., growth factor stimulation, inhibitor treatment).
 - Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
 - Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[11]
- SDS-PAGE and Protein Transfer:



- Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[11]
- Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

Immunoblotting:

- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[12] For phospho-antibodies, BSA is generally preferred.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
 [13]
- Wash the membrane three times for 10 minutes each with TBST.[11]
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[13]
- Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[13]
- Visualize the resulting chemiluminescent signal by exposing the membrane to X-ray film or using a digital imaging system.
- To normalize the data, strip the membrane and re-probe with an antibody against total ERK.



 Quantify the band intensities using densitometry software (e.g., ImageJ). The level of pathway activation is represented by the ratio of p-ERK to total ERK.

Protocol: In Vitro BRAF Kinase Assay

An in vitro kinase assay directly measures the enzymatic activity of purified BRAF protein by quantifying its ability to phosphorylate a known substrate.[14] This is essential for characterizing the function of BRAF homologs or mutants and for determining the potency of inhibitory compounds (IC50 values).

Objective: To measure the kinase activity of a purified BRAF protein (or its homolog) by quantifying the phosphorylation of a recombinant, kinase-dead MEK1 substrate.

Methodology:

- Reagents and Setup:
 - Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[15]
 - ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be near the Michaelis constant (Km) for ATP.
 - Enzyme: Purified, recombinant BRAF protein.
 - Substrate: Purified, kinase-dead recombinant MEK1 protein.[16]
 - Detection System: This can be radioactivity-based ([γ-³²P]ATP) or non-radioactive, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or an ELISA-based assay using a phospho-specific antibody.[15][17] The following steps describe an ELISA-based approach.

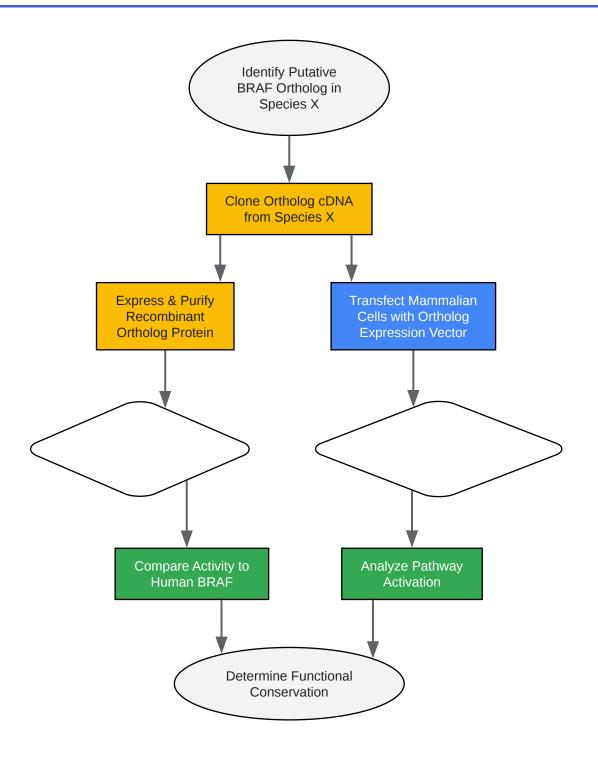
Kinase Reaction:

- Coat a 96-well high-binding plate with the MEK1 substrate and incubate overnight at 4°C.
 Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).
- In a separate tube, prepare the kinase reaction mix. For each reaction, combine kinase buffer, the purified BRAF enzyme, and the test compound (if screening for inhibitors).



- Initiate the kinase reaction by adding the ATP solution to the mix and immediately transferring the complete reaction mixture to the substrate-coated wells.[17]
- Incubate the plate at 30°C or 37°C for 30-60 minutes with gentle shaking.[17]
- Stop the reaction by adding an EDTA-containing buffer to chelate Mg²⁺, which is essential for kinase activity.
- · Detection of Phosphorylation:
 - Wash the wells to remove the reaction mixture.
 - Add a primary antibody that specifically recognizes phosphorylated MEK1. Incubate for 1-2 hours at room temperature.
 - Wash the wells thoroughly.
 - Add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
 - Wash the wells thoroughly.
 - Add a colorimetric HRP substrate (e.g., TMB). Allow the color to develop.
 - Stop the color development with a stop solution (e.g., 1 M H₂SO₄).
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
 - The absorbance is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity.
 - For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]





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Caption: Workflow for the functional analysis of a putative BRAF ortholog.

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- To cite this document: BenchChem. [A Technical Guide to the Homologs of the BRAF Serine/Threonine Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617962#homologs-of-ra-v-in-different-species]

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